molecular formula C10H11BrN2 B11868013 3-Bromo-1-ethyl-5-methyl-1H-indazole

3-Bromo-1-ethyl-5-methyl-1H-indazole

Cat. No.: B11868013
M. Wt: 239.11 g/mol
InChI Key: WWQVNPAARMYPAR-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the third position, an ethyl group at the first position, and a methyl group at the fifth position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethyl-5-methyl-1H-indazole typically involves the bromination of 1-ethyl-5-methyl-1H-indazole. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups on the indazole ring.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the substituents on the indazole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substituted indazoles with various functional groups depending on the nucleophile used in substitution reactions.
  • Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.
  • Reduced derivatives with modified alkyl or aryl groups.

Scientific Research Applications

3-Bromo-1-ethyl-5-methyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indazole derivatives with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-5-methyl-1H-indazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the indazole ring.

Comparison with Similar Compounds

    3-Bromo-1-methylindazole: Similar structure but with a methyl group instead of an ethyl group at the first position.

    5-Bromo-3-methyl-1H-indazole: Similar structure but with a bromine atom at the fifth position instead of the third position.

    1-Ethyl-5-methyl-1H-indazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness: 3-Bromo-1-ethyl-5-methyl-1H-indazole is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of the bromine atom at the third position makes it a versatile intermediate for further functionalization, and the combination of ethyl and methyl groups can affect its pharmacokinetic properties.

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

3-bromo-1-ethyl-5-methylindazole

InChI

InChI=1S/C10H11BrN2/c1-3-13-9-5-4-7(2)6-8(9)10(11)12-13/h4-6H,3H2,1-2H3

InChI Key

WWQVNPAARMYPAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(=N1)Br

Origin of Product

United States

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